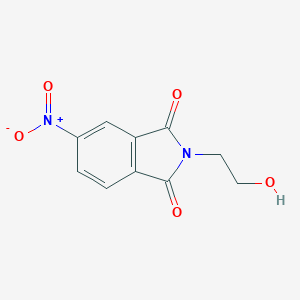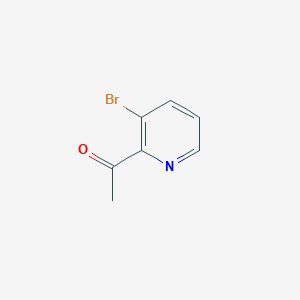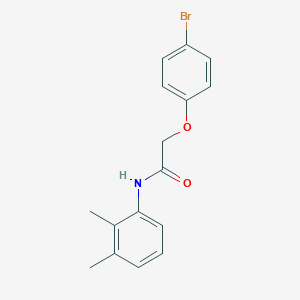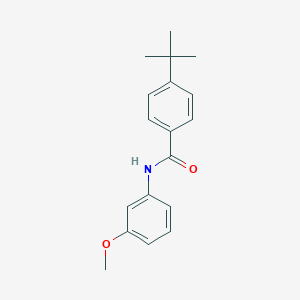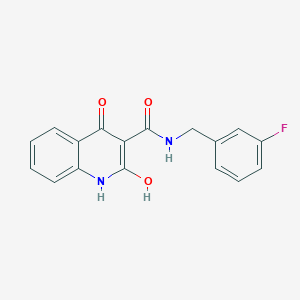![molecular formula C17H17N3 B187662 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile CAS No. 5795-18-6](/img/structure/B187662.png)
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile, also known as SP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SP-1 is a spirocyclic compound that contains a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is not fully understood. However, studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemische Und Physiologische Effekte
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has several biochemical and physiological effects. In cancer cells, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to inhibit cell growth and induce apoptosis. Inflammation in the body is also reduced by 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. In the brain, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential therapeutic agent. However, one of the limitations of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its low yield of approximately 40%. This can make it difficult to produce large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. One area of research is to further investigate its potential use in cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile for therapeutic use. Further research can also be conducted to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating neurological disorders. Finally, research can be conducted to improve the synthesis method of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile to increase its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research, including cancer research and neurological disorders. Further research is needed to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating various diseases.
Synthesemethoden
The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. The first step involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 2-nitro-1-(cyclohexylmethyl)benzene. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The third step involves the cyclization of the amine group with malononitrile to form 2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. The overall yield of the synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research. Studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5795-18-6 |
|---|---|
Produktname |
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C17H17N3/c18-11-14(12-19)16-15-7-3-2-6-13(15)10-17(20-16)8-4-1-5-9-17/h2-3,6-7,20H,1,4-5,8-10H2 |
InChI-Schlüssel |
VNLOWPWCLSIYRF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
Löslichkeit |
0.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



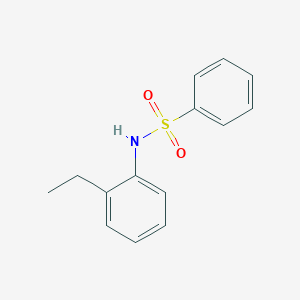
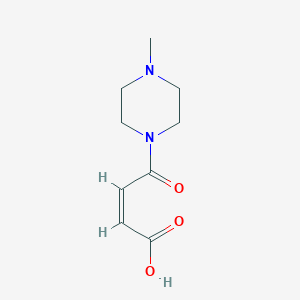
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
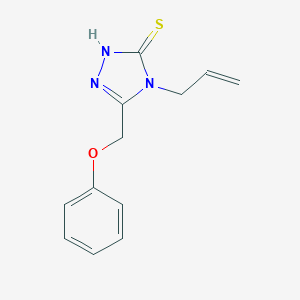
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)

